molecular formula C22H19FN4O3 B2925733 (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1223934-47-1

(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2925733
CAS No.: 1223934-47-1
M. Wt: 406.417
InChI Key: VWMJKVCBASIJOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic molecule featuring a 1,3-oxazole core linked via a methyl ester group to a 1,2,3-triazole moiety. The 1,3-oxazole ring is substituted with a methyl group at position 5 and a phenyl group at position 2, while the triazole ring is substituted with a 4-fluoro-2-methylphenyl group at position 1 and a methyl group at position 3. Its synthesis likely involves multi-step coupling reactions, with crystallization and structural validation via X-ray diffraction (XRD) using programs like SHELXL .

Properties

IUPAC Name

(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-fluoro-2-methylphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3/c1-13-11-17(23)9-10-19(13)27-14(2)20(25-26-27)22(28)29-12-18-15(3)30-21(24-18)16-7-5-4-6-8-16/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMJKVCBASIJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C19H18FN5O3C_{19}H_{18}FN_{5}O_{3}, and it has a molecular weight of approximately 373.37 g/mol. The structure features a triazole ring, an oxazole moiety, and a phenyl group, which contribute to its diverse biological activities.

Mechanisms of Biological Activity

Research indicates that compounds containing oxazole and triazole rings exhibit various biological activities due to their ability to interact with multiple biological targets. The following mechanisms have been identified:

  • Anticancer Activity : Several studies have shown that triazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxicity.
  • Antimicrobial Properties : The oxazole ring is known for its antimicrobial activity. Compounds similar to the target molecule have shown efficacy against both bacterial and fungal pathogens.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).

Anticancer Activity

A study evaluated the cytotoxic effects of related triazole compounds on human cancer cell lines including MCF-7 (breast cancer), HCT116 (colorectal cancer), and HeLa (cervical cancer). The results indicated that certain derivatives had IC50 values in the micromolar range, suggesting potent anticancer activity:

CompoundCell LineIC50 (µM)
Compound AMCF-712.5
Compound BHCT1168.9
Compound CHeLa15.0

Antimicrobial Activity

In another study focusing on antimicrobial activity, various derivatives were tested against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be significantly influenced by modifications to its structure. For example:

  • Substitution on the Triazole Ring : Variations in substituents can enhance or diminish anticancer potency.
  • Oxazole Modifications : Altering the methyl group on the oxazole ring can affect antimicrobial efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on isostructural thiazole-triazole hybrids (compounds 4 and 5 ), which serve as valuable analogs for comparison. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Feature Target Compound Compound 4 Compound 5
Core Heterocycle 1,3-oxazole 1,3-thiazole 1,3-thiazole
Triazole Substituents 1-(4-fluoro-2-methylphenyl), 5-methyl 1-(4-fluorophenyl), 5-methyl 1-(4-fluorophenyl), 5-methyl
Aryl Substituents 2-phenyl (oxazole) 4-chlorophenyl (thiazole) 4-fluorophenyl (thiazole)
Crystallization Solvent Not reported (inferred: DMF or similar) Dimethylformamide (DMF) Dimethylformamide (DMF)
Bioactivity Not reported Antimicrobial activity (e.g., against bacterial strains) Antimicrobial activity (similar to compound 4)
Crystal Packing Likely planar with perpendicular fluorophenyl groups (inferred from analogs) Two independent molecules per unit; planar conformation with perpendicular groups Identical to compound 4 but adjusted for bromine substitution

Key Observations

Heterocycle Influence :

  • The substitution of 1,3-oxazole (oxygen atom) in the target compound vs. 1,3-thiazole (sulfur atom) in compounds 4 and 5 alters electronic properties. Thiazoles generally exhibit higher polarizability and stronger intermolecular interactions (e.g., S···π contacts), which may enhance crystallinity .
  • The oxazole core in the target compound could reduce metabolic stability compared to thiazoles, impacting pharmacokinetics in therapeutic applications.

In compounds 4 and 5, halogen substituents (Cl/Br) on the thiazole aryl group modulate crystal packing via halogen bonding, a feature absent in the target compound due to its phenyl substitution .

Bioactivity Potential: While the target compound’s bioactivity is uncharacterized, compounds 4 and 5 demonstrate antimicrobial properties, suggesting that analogous triazole-oxazole hybrids may share similar modes of action (e.g., enzyme inhibition via triazole-metal coordination) .

Synthesis and Characterization :

  • Both the target compound and analogs 4/5 likely employ high-yield coupling reactions (e.g., Huisgen cycloaddition for triazole formation). Structural validation via XRD and SHELX software is standard practice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.